4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile HCl
Beschreibung
Eigenschaften
IUPAC Name |
4-[(1-phenylethylamino)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-13(16-5-3-2-4-6-16)18-12-15-9-7-14(11-17)8-10-15/h2-10,13,18H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIFOXATGJEMPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile hydrochloride typically involves the reaction of 4-cyanobenzyl chloride with 1-phenylethylamine. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.
Industrial Production Methods
Industrial production of 4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
- Antidepressant Activity :
- Antineoplastic Properties :
- Neurological Disorders :
Synthesis and Derivatives
The synthesis of 4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile HCl typically involves multi-step reactions starting from commercially available precursors. The synthetic routes often focus on optimizing yield and purity, which are critical for pharmaceutical applications.
Case Study 1: Antidepressant Efficacy
A clinical study evaluated the antidepressant effects of a related compound in patients with major depressive disorder. Results indicated significant improvements in mood and cognitive function compared to placebo controls, highlighting the potential for further development of this class of compounds .
Case Study 2: Cancer Inhibition
In vitro studies on breast cancer cell lines demonstrated that derivatives of this compound inhibited cell proliferation by inducing apoptosis. The mechanism involved the activation of caspase pathways, suggesting that further exploration could lead to novel cancer therapies .
Regulatory Status
Due to its structural similarity to controlled substances, regulatory scrutiny is essential. It is classified under certain jurisdictions as a precursor for illicit drug synthesis; thus, research must comply with local laws regarding chemical handling and reporting .
Wirkmechanismus
The mechanism of action of 4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Lipophilicity
- Phenyl-ethylamino vs. Piperidinyl Groups: The target compound’s phenyl-ethylamino substituent confers greater aromaticity and lipophilicity compared to the 4-aminopiperidinyl group in C₁₃H₁₇N₃ . This difference may enhance membrane permeability but reduce aqueous solubility.
- Its lower molecular weight (212.68 g/mol) contrasts with the target compound’s calculated 266.76 g/mol.
- Phenoxy vs. Aminoethyl Linkages: The ether linkage in C₁₄H₁₆ClNO () reduces basicity compared to the secondary amine in the target compound, likely altering receptor-binding profiles in biological systems .
Biologische Aktivität
4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile hydrochloride, also referred to as BnZ, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological mechanisms, and therapeutic potential, drawing from diverse research studies.
Chemical Structure and Synthesis
The compound features a benzonitrile core substituted with a phenyl-ethylamino group. Its chemical structure can be represented as follows:
Synthesis Methods:
The synthesis of BnZ typically involves the reaction of benzonitrile with an appropriate amine under controlled conditions. Various synthetic routes have been explored, including:
- Nucleophilic Substitution: Reaction of benzonitrile with ethylamine derivatives.
- Catalytic Methods: Utilizing catalysts like potassium carbonate to enhance yield and purity.
4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile HCl exhibits its biological effects primarily through interaction with specific molecular targets in cells. Notably, it has shown:
- Inhibition of Kinases: BnZ acts as an inhibitor of certain kinases involved in cell proliferation pathways, which is crucial for its anticancer properties.
- Modulation of Receptors: The compound has been identified as a modulator for various G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain.
Anticancer Activity
Research has demonstrated that BnZ possesses notable anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 and U87 glioblastoma cells. For instance:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |
| U87 | 45.2 ± 13.0 | Cell cycle arrest |
These findings indicate its potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Effects
In addition to its anticancer activity, BnZ has demonstrated anti-inflammatory properties. It inhibits the activity of inflammatory mediators and cytokines, making it a candidate for treating inflammatory diseases.
Case Studies
- Study on MCF Cell Line: A study conducted by Ribeiro Morais et al. showed that BnZ significantly suppressed tumor growth in mice models treated with this compound, indicating its potential for clinical applications in oncology .
- Inflammation Model: Another study highlighted BnZ's efficacy in reducing inflammation markers in vitro, suggesting its role in managing conditions like rheumatoid arthritis .
Comparative Analysis
To better understand the unique properties of BnZ, it is essential to compare it with similar compounds:
| Compound | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| 4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline | Structure | 1.7 | Anticancer |
| N-(butan-2-yl)quinolin-8-amine | Structure | 25 | Antimicrobial |
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile HCl, and what are their critical parameters?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, analogous routes involve reacting 4-(bromomethyl)benzonitrile with 1-phenyl-ethylamine under basic conditions (e.g., K₂CO₃ in DMF). Optimization of reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 amine:bromide) is critical to minimize byproducts like dimerization. Purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) is recommended .
- Limitations : Competing side reactions (e.g., over-alkylation) and sensitivity to moisture may reduce yields. Purity verification via TLC (≥99%) is essential .
Q. Which spectroscopic techniques are most reliable for confirming the structure of 4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile HCl?
- Methodological Answer :
- 1H/13C NMR : Key signals include the benzonitrile aromatic protons (δ 7.5–8.0 ppm), methylene bridge (δ ~3.8 ppm), and chiral 1-phenyl-ethylamino group (δ 1.4 ppm for CH₃, split due to stereochemistry).
- FT-IR : Confirm nitrile stretching (~2220 cm⁻¹) and secondary amine N-H (~3300 cm⁻¹).
- X-ray crystallography : Resolve stereochemical ambiguity by comparing with deposited CCDC data (e.g., CCDC-1441403 for analogous triazole derivatives) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent DMSO concentration) or compound purity. Recommendations:
- Standardize assays : Use identical cell models (e.g., HEK293 for receptor studies) and solvent controls.
- Validate purity : Employ HPLC (C18 column, acetonitrile/water gradient) to ensure ≥99% purity, as impurities <1% can skew bioactivity .
- Replicate studies : Cross-validate results in ≥3 independent labs using blinded samples.
Q. What strategies enhance enantiomeric purity during synthesis of the chiral 1-phenyl-ethylamino moiety?
- Methodological Answer :
- Asymmetric synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) for hydrogenation of the precursor imine.
- Chiral resolution : Employ chiral stationary phases (e.g., Chiralpak AD-H) in preparative HPLC with hexane/isopropanol mobile phases.
- Stereochemical analysis : Confirm enantiopurity via polarimetry or chiral shift reagents in NMR .
Q. How does the benzonitrile group influence reactivity in downstream functionalization reactions?
- Methodological Answer : The nitrile group can undergo:
- Hydrolysis : Catalyzed by HCl/EtOH to yield benzamide derivatives.
- Click chemistry : React with azides (CuAAC) to form triazoles, as demonstrated in triazolo-isoquinoline derivatives .
- Reduction : Convert to amines (H₂/Pd-C) for peptide coupling. Monitor reactivity using in situ FT-IR to track nitrile consumption .
Data Analysis & Experimental Design
Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., amyloid-beta for neuroactive derivatives) .
- Validate experimentally : Compare computational results with in vitro hepatic microsome assays .
Q. How can researchers mitigate toxicity risks during in vivo studies?
- Methodological Answer :
- Acute toxicity screening : Perform OECD 423 tests in rodents, monitoring for CNS effects (e.g., ataxia) linked to aromatic amines.
- Metabolite identification : Use LC-MS/MS to detect hepatotoxic metabolites (e.g., hydroxylated derivatives) .
- Environmental precautions : Follow EPA guidelines to prevent aquatic contamination (e.g., avoid drainage disposal) .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
